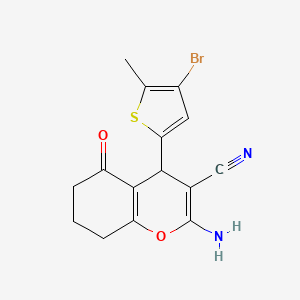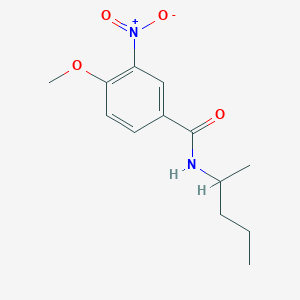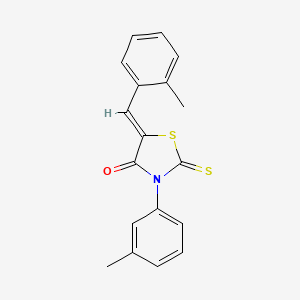![molecular formula C22H26FN3O3 B5046126 methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5046126.png)
methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorophenyl group, and attachment of the methylpyridinyl moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Methylpyridinyl Moiety: This can be accomplished through coupling reactions, such as amide bond formation, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and distillation to obtain the desired product in high purity.
Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Pharmacology: Researchers can study its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,4S,6S,12bR)-2-(benzylamino)-4-(2-fluorophenyl)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylate
- (2-Fluorophenyl)[(2S,3R)-2-(hydroxymethyl)-1-(methylsulfonyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]methanone
Uniqueness
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering different biological activities and chemical properties.
Propriétés
IUPAC Name |
methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-14-7-6-8-15(25-14)11-12-24-21(27)17-13-19(22(28)29-3)26(2)20(17)16-9-4-5-10-18(16)23/h4-10,17,19-20H,11-13H2,1-3H3,(H,24,27)/t17-,19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYMELCTLNCZHU-IHPCNDPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)C2CC(N(C2C3=CC=CC=C3F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CCNC(=O)[C@H]2C[C@H](N([C@H]2C3=CC=CC=C3F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5046049.png)





![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5046091.png)
![1-methyl-3-(3-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B5046099.png)
![1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5046101.png)

![3-[(1-benzyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5046112.png)
![N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE](/img/structure/B5046119.png)
![2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5046130.png)

